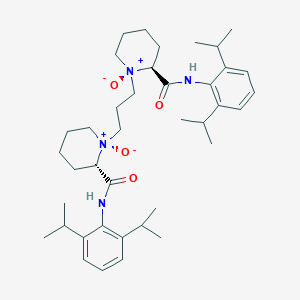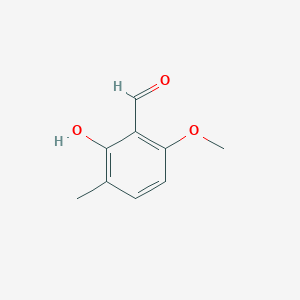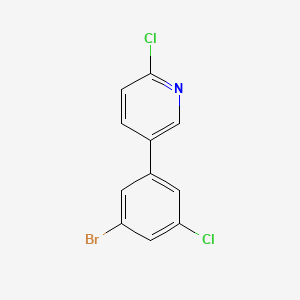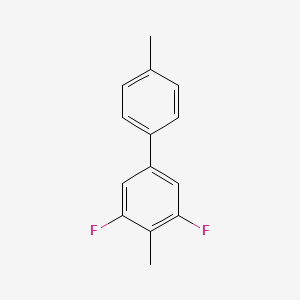
3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12F2 . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and two methyl groups are substituted at the 4 and 4’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating novel materials with specific electronic and steric properties .
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl exerts its effects depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and facilitate certain reactions. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of fluorine, which can affect binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Similar in structure but with one less methyl group.
3,4’-Dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, resulting in different electronic properties.
4,4’-Dimethyl-1,1’-biphenyl: Lacks both fluorine atoms and the specific substitution pattern.
Uniqueness: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C14H12F2 |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
1,3-difluoro-2-methyl-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3 |
Clé InChI |
HPEIDPAPKRVSMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


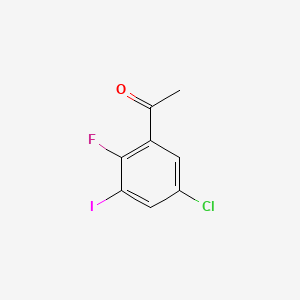

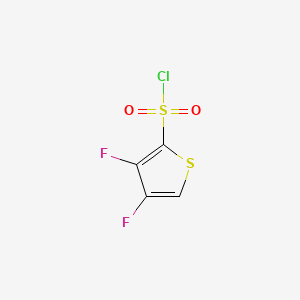
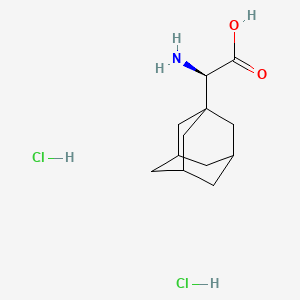
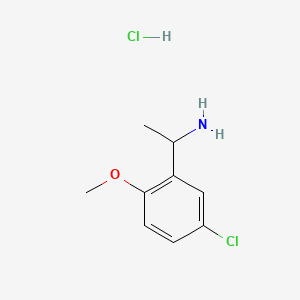

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
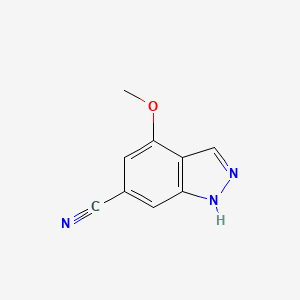
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
